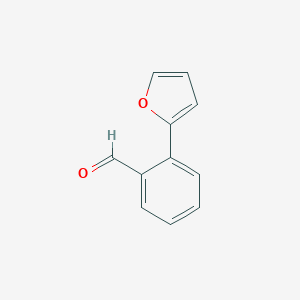

2-(Furan-2-yl)benzaldehyde

Description

BenchChem offers high-quality 2-(Furan-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378210 | |

| Record name | 2-(furan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-32-5 | |

| Record name | 2-(furan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Furan-2-yl)benzaldehyde CAS 16191-32-5 properties

An In-Depth Technical Guide to 2-(Furan-2-yl)benzaldehyde (CAS 16191-32-5): Properties, Synthesis, and Applications

Introduction

2-(Furan-2-yl)benzaldehyde, identified by CAS Number 16191-32-5, is a bifunctional aromatic aldehyde that incorporates both a phenyl and a furan ring system.[1] This unique structural arrangement, with the furan moiety positioned ortho to the aldehyde group, imparts a distinct reactivity profile, making it a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key starting material for the construction of complex heterocyclic scaffolds and novel molecular architectures.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-(Furan-2-yl)benzaldehyde are foundational to its application in synthetic chemistry. The compound typically presents as a light yellow to brown clear liquid.[1] A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of 2-(Furan-2-yl)benzaldehyde

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16191-32-5 | [1][3] |

| Molecular Formula | C₁₁H₈O₂ | [1][3][4] |

| Molecular Weight | 172.18 g/mol | [3] |

| IUPAC Name | 2-(furan-2-yl)benzaldehyde | [3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 301.8°C at 760 mmHg | [4] |

| Density | 1.154 g/cm³ | [4] |

| Flash Point | 99.2°C | [4] |

| XLogP3-AA | 2.1 | [3] |

| InChI Key | BJGHSPJMFHHOCJ-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CO2 |[3] |

Spectroscopic Characterization

While full spectral data sets are typically provided by the vendor upon purchase, the structure of 2-(Furan-2-yl)benzaldehyde allows for the confident prediction of its key spectroscopic features.[5]

-

¹H NMR: The proton spectrum would be characterized by a distinct singlet for the aldehydic proton in the downfield region (δ 9.5-10.5 ppm). A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) would correspond to the protons on the benzene and furan rings.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around 190-200 ppm.[3] Additional signals will be present in the aromatic region (110-160 ppm) for the carbons of the two rings.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹, and C-O-C stretching of the furan ring will be observed near 1000-1300 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The synthesis of 2-(Furan-2-yl)benzaldehyde is most effectively achieved through modern cross-coupling methodologies, which offer high selectivity and yields. The Suzuki-Miyaura cross-coupling reaction is a particularly robust and widely adopted method for forming the C-C bond between the furan and benzene rings.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable pathway starting from commercially available precursors. The choice of a palladium catalyst, base, and solvent system is critical for achieving high conversion and minimizing side products.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq) or potassium carbonate (K₂CO₃).

-

Solvent System: Introduce a degassed solvent mixture. A common choice is a biphasic system of toluene and water (e.g., 4:1 v/v) to facilitate both the organic reaction and the dissolution of the inorganic base.

-

Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzaldehyde is consumed (typically 4-12 hours).

-

Workup and Purification: Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(Furan-2-yl)benzaldehyde.

Causality in Experimental Design:

-

Catalyst Choice: Pd(PPh₃)₄ is selected for its reliability and effectiveness in a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: An inorganic base like Na₂CO₃ is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex.

-

Solvent: The biphasic solvent system ensures that both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt can interact effectively at the phase interface.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis.

Chemical Reactivity and Derivatization Potential

The reactivity of 2-(Furan-2-yl)benzaldehyde is dominated by its aldehyde functional group, which serves as an electrophilic center for a multitude of synthetic transformations.

-

Nucleophilic Addition: The aldehyde readily undergoes reactions with various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl to form secondary alcohols.

-

Condensation Reactions: It is an excellent substrate for condensation reactions like the Wittig reaction (to form alkenes), Knoevenagel condensation, and aldol condensation.[6] These reactions are fundamental for extending the carbon skeleton.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted amines, a common motif in pharmaceuticals.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the primary alcohol with reducing agents such as sodium borohydride.

-

Furan Ring Reactivity: The furan ring can participate in electrophilic aromatic substitution, although it is sensitive to strong acids. It can also act as a diene in Diels-Alder reactions under appropriate conditions.

Caption: Key reaction pathways for derivatizing 2-(Furan-2-yl)benzaldehyde.

Applications in Research and Development

The primary value of 2-(Furan-2-yl)benzaldehyde lies in its role as a versatile intermediate for constructing more complex molecules with significant biological activity.[1]

-

Pharmaceutical Development: It is a key building block for heterocyclic compounds, which form the core of many therapeutic agents.[1] The furan and benzaldehyde moieties can be elaborated into larger ring systems like quinazolines, benzofurans, and other fused systems that are prevalent in drug discovery.[7][8] Furan-containing compounds are actively explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[9]

-

Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of new pesticides and herbicides.[1]

-

Flavor and Fragrance Industry: Its aromatic character makes it a useful component in the formulation of complex aromas and flavors.[1]

Caption: Workflow from building block to therapeutic application.

Safety, Handling, and Storage

Proper handling of 2-(Furan-2-yl)benzaldehyde is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).[10]

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or if inhaled (H302 + H332).[10]

-

Skin Irritation: Causes skin irritation (H315).[10]

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

-

Reproductive Toxicity: May damage the unborn child and is suspected of damaging fertility (H360Df).[10]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[10]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]

-

Avoid inhalation of vapor or mist.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Take precautionary measures against static discharge.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

For long-term stability, it is recommended to store at 0-8°C under an inert atmosphere, such as nitrogen.[1][5]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10]

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen and get medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

2-(Furan-2-yl)benzaldehyde is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties, coupled with a rich and versatile reactivity profile centered on the aldehyde functional group, make it an indispensable tool for synthetic chemists. While its synthesis requires controlled conditions, established methods like the Suzuki coupling provide reliable access. Its primary application as a scaffold for complex, biologically active heterocycles underscores its value in drug discovery and agrochemical research. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health and environmental risks. For research professionals, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the development of next-generation chemical entities.

References

-

PubChem. 2-(Furan-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Kasturi Aromatics. material safety data sheet sds/msds - BENZALDEHYDE. [Link]

-

Organic Chemistry Frontiers. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed domino reaction. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information (PMC). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

-

Reagentia. 2-FURAN-2-YL-BENZALDEHYDE (1 x 500 mg). [Link]

- Google Patents. One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

ResearchGate. A Convenient Two-Step Synthesis of 2-Arylbenzofurans. [Link]

-

ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Link]

-

ResearchGate. Transition state in the reaction between furan and benzaldehyde to give the exo adduct. [Link]

-

Autechaux. (2024). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. [Link]

-

ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:16191-32-5 FT-0637333 2-FURAN-2-YL-BENZALDEHYDE Product Detail Information [finetechchem.com]

- 5. 16191-32-5|2-(Furan-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.be [fishersci.be]

- 11. kasturiaromatics.com [kasturiaromatics.com]

Introduction: Elucidating the Molecular Architecture

An In-Depth Technical Guide to the Spectral Analysis of 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde is a bi-aryl organic compound featuring a benzaldehyde moiety substituted with a furan ring at the ortho position. Its molecular formula is C₁₁H₈O₂ and it has a molecular weight of approximately 172.18 g/mol [1]. This structure presents an interesting case for spectral analysis, as the spectroscopic signatures arise from the distinct yet electronically interacting furan and substituted benzene rings. Understanding its spectral properties is crucial for researchers in synthetic chemistry, materials science, and drug development for confirming its identity, purity, and structural integrity following synthesis or modification.

This guide provides a comprehensive analysis of the key spectral data for 2-(Furan-2-yl)benzaldehyde, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by established data for related furan and benzaldehyde derivatives[2][3][4].

Caption: Molecular structure of 2-(Furan-2-yl)benzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Furan-2-yl)benzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to δ 0.00 ppm for calibration.

-

Data Acquisition: Place the NMR tube into the spectrometer's probe[2]. Acquire the Free Induction Decay (FID) signal using a standard pulse sequence on a 400 MHz or higher field spectrometer.

-

Data Processing: Perform a Fourier Transform (FT) on the FID. The resulting spectrum should be phased and baseline corrected to ensure accurate integration and peak identification[2].

Data Analysis and Interpretation

The ¹H NMR spectrum of 2-(Furan-2-yl)benzaldehyde is expected to show distinct signals for the aldehydic proton, the four protons on the benzaldehyde ring, and the three protons on the furan ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Furan H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ~1.8, ~0.8 | 1H |

| Furan H3 | 7.2 - 7.4 | Doublet of doublets (dd) | ~3.6, ~0.8 | 1H |

| Furan H4 | 6.5 - 6.7 | Doublet of doublets (dd) | ~3.6, ~1.8 | 1H |

| Benzene Ring Protons | 7.3 - 8.0 | Multiplet (m) | Various | 4H |

Causality and Interpretation:

-

Aldehydic Proton (δ ~10.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing it to appear far downfield. It typically appears as a sharp singlet as it has no adjacent protons with which to couple.

-

Furan Ring Protons: The furan protons exhibit a characteristic splitting pattern. The chemical shifts are influenced by the electronegative oxygen atom within the ring[3].

-

H5 (δ ~7.7 ppm): This proton is adjacent to the oxygen and is the most downfield of the furan protons. It couples to both H4 and H3, appearing as a doublet of doublets.

-

H3 (δ ~7.3 ppm): This proton is coupled to H4 and H5.

-

H4 (δ ~6.6 ppm): This proton is coupled to both H3 and H5, resulting in a doublet of doublets. The coupling constants for furan systems are characteristically small[3].

-

-

Benzaldehyde Ring Protons (δ 7.3 - 8.0 ppm): The four protons on the substituted benzene ring will appear in the aromatic region. Due to the ortho-substitution pattern, they will form a complex multiplet. The proton ortho to the aldehyde group is expected to be the most downfield of this set due to the anisotropy and electron-withdrawing nature of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon.

Data Analysis and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 194 |

| Furan C2 | 151 - 154 |

| Furan C5 | 147 - 149 |

| Furan C3 | 120 - 122 |

| Furan C4 | 112 - 114 |

| Benzene C1' (C-CHO) | 136 - 138 |

| Benzene C2' (C-Furan) | 134 - 136 |

| Benzene C3'-C6' | 128 - 135 |

Causality and Interpretation:

-

Carbonyl Carbon (δ ~192 ppm): This is the most downfield signal in the spectrum, a highly diagnostic feature for aldehydes and ketones[5]. Its extreme deshielding is caused by the double bond to the highly electronegative oxygen atom.

-

Furan Carbons: The carbons of the furan ring appear in the aromatic/olefinic region. C2 (attached to the benzene ring) and C5 (adjacent to oxygen) are the most downfield among the furan carbons[6].

-

Benzene Carbons: The six carbons of the benzene ring will give distinct signals. The two quaternary carbons (C1' and C2', attached to the aldehyde and furan groups, respectively) will typically have lower intensities. The remaining four C-H carbons will appear in the δ 128-135 ppm range[5][7].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when the molecule absorbs infrared radiation at these frequencies, it produces a peak in the IR spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As 2-(Furan-2-yl)benzaldehyde is a liquid at room temperature, the simplest method is to prepare a thin liquid film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates into the beam path and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹[2].

Data Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the aldehyde and the two aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3100 | Aromatic/Furan C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| ~2820 and ~2720 | Aldehyde C-H Stretch | Weak | A characteristic "Fermi doublet" that is highly diagnostic for aldehydes[8]. |

| ~1705 | Carbonyl (C=O) Stretch | Strong, Sharp | The most intense peak in the spectrum. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹)[4][8]. |

| 1500 - 1600 | Aromatic/Furan C=C Stretch | Medium | Multiple bands are expected due to ring vibrations in both the furan and benzene moieties[8][9]. |

| ~1020 | Furan C-O-C Stretch | Medium | A common band for the C-O-C vibration of the furan ring[10]. |

| 700 - 900 | Aromatic C-H Bending | Strong | The out-of-plane bending pattern can give clues about the substitution pattern of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

Data Analysis and Interpretation

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₈O₂. The exact mass is 172.05 g/mol [1]. The mass spectrum should show a prominent molecular ion peak at m/z = 172 .

-

Major Fragmentation Pathways:

| m/z | Proposed Fragment | Notes |

| 171 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. A very common fragmentation for aldehydes. |

| 143 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), resulting in a 2-furanylphenyl cation. This is expected to be a significant peak. |

| 115 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment. This is a characteristic fragmentation for aryl cations. |

| 63 | [C₅H₃]⁺ | A fragment characteristic of the furan ring. |

| 39 | [C₃H₃]⁺ | A common aromatic fragment ion. |

digraph "Fragmentation Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#EA4335"];M [label="[C₁₁H₈O₂]⁺˙\nm/z = 172"]; M_H [label="[C₁₁H₇O₂]⁺\nm/z = 171"]; M_CHO [label="[C₁₀H₇O]⁺\nm/z = 143"]; M_CHO_CO [label="[C₉H₇]⁺\nm/z = 115"];

M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; M_CHO -> M_CHO_CO [label="- CO"]; }

Caption: Proposed EI fragmentation of 2-(Furan-2-yl)benzaldehyde.

Conclusion

The structural elucidation of 2-(Furan-2-yl)benzaldehyde is definitively achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom. IR spectroscopy offers unambiguous evidence for the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these methods provide a self-validating system of analysis, ensuring the structural identity and purity of the compound for any research or development application.

References

-

SCIENCE & INNOVATION. (2025, August 8). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. Retrieved from [Link]

-

Abraham, R. J., & Bernstein, H. J. (1961). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 39(4), 905-915. Retrieved from [Link]

-

Al-Otaibi, A. A., & El-Gogary, T. M. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 70-80. Retrieved from [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-188. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

Singh, R. D., & Singh, R. S. (1985). Overtone spectroscopy of some benzaldehyde derivatives. Pramana - Journal of Physics, 25(3), 339-346. Retrieved from [Link]

-

Billes, F., et al. (2004). A vibrational spectroscopic study on furan and its hydrated derivatives. Journal of Molecular Structure: THEOCHEM, 678(1-3), 205-215. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. Retrieved from [Link]

-

Hager, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772294, 2-(Furan-2-yl)benzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for synthesis. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Supporting Information. (n.d.). General Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Reagentia. (n.d.). 2-FURAN-2-YL-BENZALDEHYDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile. Retrieved from [Link]

Sources

- 1. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]

- 7. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. scientists.uz [scientists.uz]

1H and 13C NMR of 2-(Furan-2-yl)benzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Furan-2-yl)benzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Furan-2-yl)benzaldehyde. As a molecule combining two distinct aromatic systems—a substituted benzene ring and a furan ring—its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide detailed assignments for every proton and carbon nucleus, and discuss the influence of the molecule's preferred conformation on the resulting spectra. Furthermore, this guide includes a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde, with the molecular formula C₁₁H₈O₂, is a bi-aryl compound featuring a furan ring attached to a benzaldehyde moiety at the ortho position.[1] The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its electronic properties and reactivity.[2][3] The benzaldehyde portion consists of a benzene ring substituted with a formyl (-CHO) group, an electron-withdrawing group that deshields the aldehydic proton and perturbs the chemical shifts of the aromatic protons.

The covalent linkage between these two rings introduces restricted rotation, leading to a preferred three-dimensional conformation. This conformation is critical as it can bring specific protons into close proximity, resulting in through-space interactions observable by NMR. Understanding the complete NMR profile is therefore essential for confirming the compound's identity, assessing its purity, and gaining insight into its conformational dynamics in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a definitive structural fingerprint of the molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following IUPAC-compliant numbering scheme will be used for assigning NMR signals. The diagram below was generated using the DOT language to illustrate the atom-numbering convention.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening may occur.

-

Protocol: Accurately weigh 10-15 mg of high-purity 2-(Furan-2-yl)benzaldehyde into a clean vial. Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent and its residual proton peak (δ ~7.26 ppm) does not typically overlap with key signals. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: A homogeneous magnetic field is essential for sharp signals and high resolution, allowing for the accurate measurement of coupling constants.

-

Protocol: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift over time. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient, but may need optimization based on sample concentration.

-

Protocol: Use a standard one-pulse (e.g., 'zg30') experiment. Set a spectral width of approximately 12-15 ppm. Acquire 8 to 16 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Rationale: ¹³C has a low natural abundance, requiring more scans. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

-

Protocol: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Set a spectral width of approximately 220-240 ppm. Acquire several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Rationale: Accurate processing is as critical as acquisition.

-

Protocol: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform. Manually phase correct both the ¹H and ¹³C spectra. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Perform peak picking on both spectra to identify the precise chemical shift of each signal.

-

Conclusion

The NMR spectra of 2-(Furan-2-yl)benzaldehyde are rich with information, providing a definitive confirmation of its complex structure. The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton, two distinct and complex aromatic systems, and characteristic coupling constants that allow for unambiguous assignment. The ¹³C NMR spectrum complements this data by identifying all 11 carbon environments, including the signature downfield shift of the carbonyl carbon. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently characterize this molecule and leverage the nuanced spectral data to understand its conformational preferences, a key factor in its chemical and biological activity.

References

-

PubChem. 2-(Furan-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 2023. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for Furan. HMDB. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

University of Wisconsin-Madison. Intermediate Level NMR Problems. Department of Chemistry. [Link]

-

Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan.[Link]

-

RSC Publishing. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol. Royal Society of Chemistry, 2021. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts.[Link]

-

Semantic Scholar. The signs of the side-chain spin couplings in furanaldehydes as determined by nuclear magnetic triple resonance.[Link]

Sources

Infrared (IR) spectroscopy of 2-(Furan-2-yl)benzaldehyde

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Furan-2-yl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(Furan-2-yl)benzaldehyde (C₁₁H₈O₂). Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of this multifunctional molecule. We will deconstruct the molecule into its primary functional components—the aromatic aldehyde, the furan ring, and the ortho-disubstituted benzene ring—to predict and assign its characteristic vibrational modes. This guide includes a detailed experimental protocol for acquiring high-fidelity spectra, a thorough interpretation of the spectral data, and a summary of the key absorptions that serve as a unique spectroscopic fingerprint for 2-(Furan-2-yl)benzaldehyde.

Introduction: The Molecular Architecture of 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde is a bi-aromatic aldehyde possessing a furan ring connected to a benzaldehyde moiety at the ortho position.[1] This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group and the electronic properties of the coupled furan and benzene ring systems.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic compounds.[2][3] By probing the vibrational modes of a molecule's covalent bonds, IR spectroscopy provides a unique "fingerprint," allowing for the unambiguous identification of functional groups.[4] For a molecule like 2-(Furan-2-yl)benzaldehyde, with its distinct aldehyde, aromatic, and heteroaromatic functionalities, IR spectroscopy is exceptionally powerful for confirming its identity and purity.

As a non-linear molecule with 21 atoms, 2-(Furan-2-yl)benzaldehyde has 57 fundamental vibrational modes (calculated as 3N-6).[5] While not all of these modes are IR-active or easily resolved, a systematic analysis of the spectrum allows for the assignment of the most characteristic and structurally significant vibrations.

Theoretical Principles: A Vibrational Overview

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided that the vibration causes a change in the molecule's net dipole moment.[3] These absorptions are observed as peaks in an IR spectrum.

The primary types of vibrations include:

-

Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

-

Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.[5]

The frequency of a vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them. Heavier atoms and weaker bonds vibrate at lower frequencies (wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies. This fundamental relationship allows us to predict the spectral regions where different functional groups will absorb.

Predicted Spectral Features of Key Functional Groups

The IR spectrum of 2-(Furan-2-yl)benzaldehyde is a composite of the vibrational modes of its constituent parts. A predictive analysis based on established group frequencies is the first step in spectral interpretation.

The Aromatic Aldehyde Group (-CHO)

The aldehyde is the most spectroscopically distinct feature of the molecule.

-

C=O (Carbonyl) Stretch: This is expected to be a very strong and sharp absorption. For aromatic aldehydes like benzaldehyde, this peak typically appears around 1700-1710 cm⁻¹.[6][7][8] The conjugation of the carbonyl group with the benzene ring (and in this case, the furan ring) weakens the C=O bond slightly, lowering its stretching frequency from the 1720-1740 cm⁻¹ range seen in saturated aliphatic aldehydes.[8][9]

-

C-H (Aldehydic) Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as a pair of weak to medium bands between 2880 cm⁻¹ and 2650 cm⁻¹.[6][9] The lower frequency band, often appearing around 2720-2775 cm⁻¹, is particularly characteristic and helps distinguish aldehydes from other carbonyl-containing compounds.[7][9] This doublet can arise from Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.

The Benzene Ring (Ortho-Disubstituted)

-

Aromatic C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10]

-

Aromatic C=C In-Ring Stretches: The benzene ring exhibits characteristic skeletal vibrations due to the stretching of its carbon-carbon double bonds. These typically appear as a series of medium to sharp peaks in the 1625-1440 cm⁻¹ range.[6][10]

-

C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The position of these bands is highly indicative of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is expected in the 770-735 cm⁻¹ range.

The Furan Ring

The furan ring also contributes a set of characteristic absorptions.

-

Aromatic C-H Stretch: Similar to the benzene ring, the C-H bonds on the furan ring will exhibit stretching vibrations above 3000 cm⁻¹, often around 3160-3120 cm⁻¹.[11]

-

Ring C=C and C-O-C Stretches: The furan ring has characteristic skeletal vibrations involving both C=C and C-O-C stretching. These typically result in several bands, with prominent absorptions often found near 1580-1500 cm⁻¹, 1480-1400 cm⁻¹, and a C-O-C stretch around 1260-1180 cm⁻¹.[11][12]

Experimental Protocol: High-Fidelity FTIR-ATR Spectroscopy

The following protocol describes a robust, self-validating method for obtaining a high-quality infrared spectrum of 2-(Furan-2-yl)benzaldehyde using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for analyzing liquid or solid samples directly with minimal preparation.

4.1 Instrumentation and Materials

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

-

ATR Accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample of 2-(Furan-2-yl)benzaldehyde (liquid or solid).

-

Solvent for cleaning (e.g., isopropanol or acetone, reagent grade).

-

Lint-free laboratory wipes.

4.2 Step-by-Step Methodology

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during data acquisition.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. Causality: Any residue on the crystal from previous samples or the environment will contribute to the spectrum, leading to inaccurate results.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). Causality: The background scan measures the ambient spectrum of the instrument and environment (e.g., atmospheric CO₂ and H₂O). This is computationally subtracted from the sample spectrum to provide the true spectrum of the analyte.

-

Sample Application: Apply a small amount of 2-(Furan-2-yl)benzaldehyde directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient. If it is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact. Causality: Effective contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample, which is the basis of the ATR measurement.

-

Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

-

Data Processing and Cleaning: After acquisition, perform an ATR correction if the software allows, which corrects for the wavelength-dependent depth of penetration of the evanescent wave. Clean the ATR crystal thoroughly as described in step 2.

4.3 Workflow Diagram

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Spectral Interpretation and Analysis

The following is a detailed analysis of the expected IR spectrum of 2-(Furan-2-yl)benzaldehyde, correlating observed peaks with their corresponding molecular vibrations.

-

~3125 cm⁻¹ (Weak to Medium, Sharp): Attributed to the C-H stretching vibrations of the furan ring.[11]

-

~3070 cm⁻¹ (Weak to Medium, Sharp): Assigned to the C-H stretching vibrations of the aromatic benzene ring.[6][7]

-

~2860 cm⁻¹ & ~2760 cm⁻¹ (Weak, Sharp): This doublet is highly characteristic of the aldehyde C-H stretch. The presence of these two peaks is strong evidence for the aldehyde functional group.[7][8]

-

~1705 cm⁻¹ (Very Strong, Sharp): This prominent peak is unequivocally assigned to the C=O stretching vibration of the aromatic aldehyde.[6][8] Its position below 1710 cm⁻¹ reflects the electronic effect of conjugation with both aromatic systems.

-

~1595 cm⁻¹ & ~1560 cm⁻¹ (Medium, Sharp): These absorptions are due to the C=C in-ring stretching vibrations of the benzene ring.[6][10]

-

~1475 cm⁻¹ & ~1440 cm⁻¹ (Medium, Sharp): Additional C=C skeletal vibrations from both the benzene and furan rings.[6][11]

-

~1220 cm⁻¹ (Medium, Sharp): Likely corresponds to the asymmetric C-O-C stretch of the furan ring.[11]

-

~1155 cm⁻¹ (Medium, Sharp): Can be attributed to in-plane C-H bending vibrations of the aromatic rings.

-

~1010 cm⁻¹ (Medium, Sharp): Often associated with the symmetric "ring breathing" vibration of the furan ring.

-

~755 cm⁻¹ (Strong, Sharp): This strong absorption is characteristic of the C-H out-of-plane bending mode for an ortho-disubstituted benzene ring. This is a key feature confirming the substitution pattern.

Data Summary Table

The expected vibrational frequencies and their assignments for 2-(Furan-2-yl)benzaldehyde are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3125 | Weak-Medium | =C-H Stretch | Furan Ring |

| ~3070 | Weak-Medium | =C-H Stretch | Benzene Ring |

| ~2860 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~2760 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1705 | Very Strong | C=O Stretch | Aromatic Aldehyde |

| ~1595 | Medium | C=C In-Ring Stretch | Benzene Ring |

| ~1560 | Medium | C=C In-Ring Stretch | Benzene/Furan Ring |

| ~1475 | Medium | C=C In-Ring Stretch | Benzene/Furan Ring |

| ~1220 | Medium | C-O-C Asymmetric Stretch | Furan Ring |

| ~1010 | Medium | Ring Breathing | Furan Ring |

| ~755 | Strong | C-H Out-of-Plane Bend | Ortho-Disubstituted Benzene |

Conclusion

The infrared spectrum of 2-(Furan-2-yl)benzaldehyde provides a definitive fingerprint for its structural verification. The most salient features for rapid identification are the very strong carbonyl (C=O) absorption around 1705 cm⁻¹, the characteristic aldehyde C-H stretching doublet near 2860 cm⁻¹ and 2760 cm⁻¹, and the strong C-H out-of-plane bending mode around 755 cm⁻¹, which confirms the ortho-substitution pattern. The combination of these peaks, along with absorptions from the furan and benzene rings, provides a comprehensive and reliable method for characterizing this molecule in research and development settings.

References

- 1. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to the Reactivity Profile of 2-(Furan-2-yl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 2-(Furan-2-yl)benzaldehyde, a versatile bifunctional molecule featuring both an aromatic aldehyde and a furan ring. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's synthetic pathways, the distinct and synergistic reactivity of its constituent functional groups, and its applications as a pivotal building block in medicinal chemistry and materials science. We will explore the nuanced interplay between the electrophilic aldehyde and the electron-rich furan moiety, covering key transformations such as oxidation, reduction, condensation, cycloaddition, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic diagrams, and summarized data are provided to serve as a practical resource for laboratory applications.

Introduction and Molecular Properties

2-(Furan-2-yl)benzaldehyde (CAS No: 16191-32-5) is a heteroaromatic compound that bridges a phenyl and a furan ring system via a direct carbon-carbon bond.[1] This unique arrangement, with an aldehyde group positioned ortho to the furan substituent, creates a fascinating platform for synthetic exploration. The molecule's reactivity is not merely the sum of its parts; the electronic properties of the furan ring influence the aldehyde, and the electron-withdrawing nature of the formyl group modulates the reactivity of the furan. This duality makes it a valuable intermediate for constructing complex heterocyclic scaffolds, which are prominent in many pharmacologically active compounds.[2][3][4] Furthermore, the furan moiety's capacity to undergo reversible Diels-Alder reactions opens avenues for its use in dynamic materials and polymer science.[5]

Table 1: Physicochemical Properties of 2-(Furan-2-yl)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| IUPAC Name | 2-(furan-2-yl)benzaldehyde | PubChem[1] |

| CAS Number | 16191-32-5 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CO2 | PubChem[1] |

| InChIKey | BJGHSPJMFHHOCJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis of the Core Scaffold

The primary synthetic routes to 2-(Furan-2-yl)benzaldehyde and its derivatives involve modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki cross-coupling reaction is a particularly effective method, typically involving the palladium-catalyzed reaction of an ortho-substituted arylboronic acid with a 2-halofuran, or vice versa.

A prevalent strategy involves the coupling of 2-bromobenzaldehyde with furan-2-boronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. Catalytic systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, and an aqueous-organic solvent mixture often facilitates the reaction.[6][7]

Caption: Conceptual workflow for the Suzuki synthesis of 2-(Furan-2-yl)benzaldehyde.

Reactivity at the Aldehyde Moiety

The aldehyde group is a primary site for electrophilic reactions and can be readily transformed into a variety of other functional groups.

Oxidation

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(furan-2-yl)benzoic acid. Standard oxidizing agents can be used; however, care must be taken to select conditions that do not degrade the sensitive furan ring. Milder reagents like silver(I) oxide (Tollens' reagent) or buffered potassium permanganate are often preferred over harsher acidic oxidants, which can cause furan ring opening or polymerization.[8] The resulting carboxylic acid is a valuable intermediate for synthesizing amides or esters.

Reduction

Selective reduction of the aldehyde to the corresponding alcohol, [2-(furan-2-yl)phenyl]methanol, is straightforwardly achieved using sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is typically high-yielding and chemoselective, leaving the furan and phenyl rings intact.

Condensation Reactions

The aldehyde readily participates in condensation reactions with active methylene compounds. A notable example is the Erlenmeyer-Plöchl reaction with hippuric acid in the presence of acetic anhydride and sodium acetate, which yields a 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-one.[9] These oxazolones are versatile intermediates for the synthesis of amino acids and other heterocyclic systems. Similarly, it undergoes condensation with benzothiazolium salts to produce vinyl derivatives, which are useful as dyes or electronic materials.[10]

Caption: Key reaction pathways originating from the aldehyde group.

Protocol 1: Knoevenagel-Type Condensation with Hippuric Acid [9]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-(Furan-2-yl)benzaldehyde (1.0 eq), hippuric acid (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).

-

Reaction: Heat the mixture with stirring at 100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly add ethanol to the flask with stirring. The product, an azlactone, will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then with water to remove unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reactivity of the Furan Ring

The furan ring behaves as an electron-rich diene, making it a prime candidate for cycloaddition reactions and susceptible to oxidative cleavage.

[4+2] Diels-Alder Cycloaddition

The furan moiety can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).[11] These reactions are often reversible, and the equilibrium can be influenced by temperature and pressure.[12] The retro-Diels-Alder reaction at elevated temperatures is a key feature exploited in the design of self-healing polymers and other dynamic materials.[5] Lewis acid catalysis can be employed to enhance the reaction rate and control selectivity.[12]

[2+2] Photochemical Cycloaddition (Paternò-Büchi Reaction)

In the presence of UV light, the furan ring can participate as the alkene component in a [2+2] cycloaddition with an excited carbonyl compound, a process known as the Paternò-Büchi reaction, to form an oxetane.[13] The regioselectivity of this reaction is governed by the stability of the intermediate biradical species formed upon addition of the excited carbonyl to the furan double bond.[14]

Oxidative Ring Opening and Rearrangement

The furan ring is sensitive to strong oxidizing agents and can undergo oxidative dearomatization.[15] Under certain conditions, this can lead to the formation of butenolides or other rearranged products. For instance, oxidation can lead to endoperoxide formation, which can subsequently rearrange to form unsaturated dicarbonyl compounds.[8]

Caption: Major cycloaddition pathways involving the furan ring.

Applications in Medicinal Chemistry and Materials Science

The structural motif of 2-(Furan-2-yl)benzaldehyde is a cornerstone for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[2][4][16] The ability to readily modify both the aldehyde and furan components allows for the systematic exploration of structure-activity relationships (SAR). For example, it serves as a precursor for the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant pharmacological profiles.[17]

In materials science, the furan group is prized for its role in reversible polymer networks. The thermally reversible Diels-Alder reaction between furan and maleimide units allows for the creation of self-healing materials, recyclable thermosets, and responsive coatings.[5] 2-(Furan-2-yl)benzaldehyde can be incorporated into polymer backbones after conversion of the aldehyde group, introducing these dynamic properties into new material systems.

Summary and Outlook

2-(Furan-2-yl)benzaldehyde is a molecule of significant synthetic utility, characterized by a rich and tunable reactivity profile. The aldehyde group provides a reliable handle for oxidation, reduction, and a variety of condensation reactions, while the furan ring offers unique opportunities for cycloaddition chemistry and further functionalization. The interplay between these two moieties enables the construction of complex molecular architectures that are relevant to both drug discovery and advanced materials. Future research will likely focus on developing novel catalytic methods for the selective functionalization of this scaffold and harnessing its unique reactivity to design next-generation therapeutics and smart materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772294, 2-(Furan-2-yl)benzaldehyde. Retrieved from [Link]

-

Li, Y., et al. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative annulation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pusch, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]

-

Gáplovský, A., et al. (2012). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Available at: [Link]

-

Sönmez, N., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts. Available at: [Link]

-

Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. Available at: [Link]

-

ChemTalk (2024). Furan Derivatives: Properties, Applications, and Synthesis. Available at: [Link]

-

Rawal, V. H., et al. (2008). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. The Journal of Organic Chemistry. Available at: [Link]

-

Kiyota, K., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules. Available at: [Link]

-

Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. Available at: [Link]

-

Various Authors (2024). Pharmacological activity of furan derivatives. Pharma Dost. Available at: [Link]

-

Gandini, A. (2020). Furan-containing Polymeric Materials: Harnessing the Diels-Alder Chemistry for Biomedical Applications. ResearchGate. Available at: [Link]

-

D'Auria, M. (2012). 2+2 Cycloaddition on furan derivatives. ResearchGate. Available at: [Link]

- Google Patents (2018). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

ResearchGate (2025). Application of furan derivative in medicinal field. Available at: [Link]

-

Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Bakulina, O., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. Available at: [Link]

-

Slideshare (2023). Applications of furan and its derivative. Available at: [Link]

-

Pusch, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

-

Al-Zaydi, K. M. (2013). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry. Available at: [Link]

-

Martins, R. L., et al. (2013). Oxidation of furans (Review). ResearchGate. Available at: [Link]

-

Semantic Scholar (2024). Medicinal significance of furan derivatives : A Review. Available at: [Link]

-

Duan, X.-F., et al. (2012). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

-

Gáplovský, A., et al. (2013). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules. Available at: [Link]

-

Wikipedia (2024). Cycloaddition. Available at: [Link]

-

Janecka, A., et al. (2021). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Molecules. Available at: [Link]

-

Abdulmalik, M. A., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Reagentia (2024). 2-FURAN-2-YL-BENZALDEHYDE. Available at: [Link]

-

Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

-

Moody, C. J., et al. (2000). The Oxidative Rearrangement of Furan-2-carboximidamides: Preparation and Properties of 2-Acylaminofurans. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Lukevics, E., et al. (2002). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

D'Auria, M. (2009). Transition state in the reaction between furan and benzaldehyde to give the exo adduct. ResearchGate. Available at: [Link]

Sources

- 1. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)benzaldehyde

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Furan-2-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring its integrity in experimental settings and for the development of robust pharmaceutical formulations.

Introduction to 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde, with the chemical formula C₁₁H₈O₂ and CAS number 16191-32-5, is a bifunctional molecule incorporating both a benzaldehyde and a furan moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical intermediates and other complex organic molecules. The reactivity of both the aldehyde group and the furan ring dictates its synthetic utility and, concurrently, its susceptibility to degradation. This guide will delve into the critical factors affecting its stability and provide actionable protocols for its proper storage and handling.

Chemical Stability Profile

The overall stability of 2-(Furan-2-yl)benzaldehyde is influenced by the inherent reactivity of its constituent functional groups: the aromatic aldehyde and the furan ring. The primary degradation pathways are autoxidation of the aldehyde and acid-mediated opening of the furan ring. The compound is also sensitive to light and moisture, which can accelerate these degradation processes.

Autoxidation of the Aldehyde Moiety

A well-documented degradation pathway for benzaldehyde and its derivatives is autoxidation upon exposure to air, leading to the formation of the corresponding carboxylic acid.[1][2] In the case of 2-(Furan-2-yl)benzaldehyde, this results in the formation of 2-(Furan-2-yl)benzoic acid. This process is a radical chain reaction that can be initiated by light, heat, or the presence of metal ions.

dot graph TD { A[2-(Furan-2-yl)benzaldehyde] -- "O₂, Light, Heat" --> B(Peroxy Radical Intermediate); B --> C[2-(Furan-2-yl)benzoic acid]; A -- "Initiator (Radical)" --> B; B -- "H-abstraction from another2-(Furan-2-yl)benzaldehyde" --> C; subgraph Autoxidation Pathway A; B; C; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; edge [color="#34A853"]; A -> B; B -> C; } caption: Proposed autoxidation pathway of 2-(Furan-2-yl)benzaldehyde.

Furan Ring Instability

The furan ring is susceptible to cleavage under acidic conditions. Protonation of the furan oxygen atom can lead to ring-opening, forming reactive dicarbonyl species that can subsequently undergo further reactions or polymerization. The presence of electron-withdrawing groups can influence the stability of the furan ring.

dot graph TD { A[2-(Furan-2-yl)benzaldehyde] -- "H⁺ (Acidic Conditions)" --> B(Protonated Furan Intermediate); B --> C{Ring Opening}; C --> D[Reactive Dicarbonyl Species]; D --> E[Polymerization/Further Reactions];

} caption: Proposed acid-catalyzed degradation of the furan ring.

Photostability

Exposure to ultraviolet (UV) light can promote the degradation of both the benzaldehyde and furan components. Photolysis of benzaldehyde can lead to the formation of benzoic acid or even decarbonylation to produce benzene.[3][4] Furan moieties can also undergo photochemical reactions, including ring-opening and the formation of various unsaturated carbonyl compounds.[5] Therefore, protection from light is crucial for maintaining the integrity of 2-(Furan-2-yl)benzaldehyde.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of 2-(Furan-2-yl)benzaldehyde, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage is often between 2-8°C.[6] | Reduces the rate of chemical reactions, including autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Protect from light by storing in an amber or opaque container. | Minimizes photodegradation of both the benzaldehyde and furan rings. |

| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture can facilitate hydrolytic reactions and potentially accelerate other degradation pathways. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and alkali metals. | These substances can react vigorously with the aldehyde or furan functional groups, leading to decomposition. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, conducting forced degradation studies is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7] The following are detailed protocols for subjecting 2-(Furan-2-yl)benzaldehyde to various stress conditions.

dot graph TD { subgraph "Forced Degradation Workflow" direction LR; A[Prepare Stock Solution of 2-(Furan-2-yl)benzaldehyde] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{Neutralize & Dilute}; D --> H; E --> H; F --> H; G --> H; H --> I[Analyze by Stability-Indicating HPLC Method]; end

} caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of 2-(Furan-2-yl)benzaldehyde at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for all stress conditions.

Acidic and Basic Hydrolysis

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate both solutions at 60°C for 24 hours.

-

After incubation, cool the solutions to room temperature.

-

Neutralize the acidic solution with an appropriate amount of 0.1 M sodium hydroxide and the basic solution with 0.1 M hydrochloric acid.

-

Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation

-

Transfer a small amount of the solid 2-(Furan-2-yl)benzaldehyde to a vial.

-

Place the vial in a hot air oven maintained at 80°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the stressed solid in the mobile phase to obtain a suitable concentration for HPLC analysis.

Photolytic Degradation

-

Expose the stock solution (in a quartz cuvette or a suitable transparent container) to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.

-

The exposure should be for a period sufficient to cause some degradation, as recommended by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be kept in the dark at the same temperature.

-

After exposure, dilute the solutions with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, thus allowing for an accurate assessment of stability. The following is a starting point for developing a suitable HPLC-UV method.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |

| Gradient | Start with a higher percentage of A and gradually increase the percentage of B to elute more non-polar degradation products. A typical gradient might be: 0-5 min (90% A), 5-25 min (linear gradient to 10% A), 25-30 min (10% A), 30-35 min (return to 90% A). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (or a wavelength of maximum absorbance for 2-(Furan-2-yl)benzaldehyde) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Conclusion

2-(Furan-2-yl)benzaldehyde is a valuable but inherently reactive molecule. Its stability is primarily challenged by autoxidation of the aldehyde group and the potential for acid-catalyzed ring-opening of the furan moiety. Sensitivity to light and moisture further necessitates careful handling and storage. By implementing the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—and by understanding its degradation pathways through systematic forced degradation studies, researchers and drug development professionals can ensure the integrity of this compound and develop robust, stable formulations. The provided experimental protocols serve as a foundational framework for a comprehensive stability assessment program.

References

- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization [mdpi.com]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide on the Synthesis of 2-(Furan-2-yl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract